molecular formula C7H7F2NaO3 B2952239 Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate CAS No. 2377032-31-8

Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate

Cat. No.: B2952239
CAS No.: 2377032-31-8
M. Wt: 200.117
InChI Key: NBWQJAOIGNYOHB-UHFFFAOYSA-M
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Description

Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate ( 2377032-31-8) is a high-value fluorinated building block with the molecular formula C7H7F2NaO3 and a molecular weight of 200.12 g/mol . Its structure features a sodium carboxylate group and a 1,3-dicarbonyl motif, characterized by a 3-oxocyclopentyl ring and a geminal difluoroacetate group . This compound serves as a versatile synthon for the synthesis of diverse fluorinated molecules. The introduction of fluorine atoms into lead compounds is a critical strategy in modern medicinal and agrochemical research, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity . The sodium salt form offers advantages such as improved solubility and handling in various reaction systems. The reactive ketone group on the cyclopentane ring allows for further functionalization, including condensation reactions, reductions, and nucleophilic additions, making this reagent a flexible intermediate for constructing complex, fluorine-containing scaffolds. Researchers can leverage this compound in the development of novel active ingredients for pharmaceuticals and crop protection agents. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O3.Na/c8-7(9,6(11)12)4-1-2-5(10)3-4;/h4H,1-3H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWQJAOIGNYOHB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C(C(=O)[O-])(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate involves several steps. One common method includes the reaction of 2,2-difluoro-2-(3-oxocyclopentyl)acetic acid with sodium hydroxide. The reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to produce high-quality reference standards for pharmaceutical testing .

Chemical Reactions Analysis

Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It plays a role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Key Properties/Applications Reference
Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate C7H9F2NaO3 214.14 3-Oxocyclopentyl N/A Enhanced solubility due to sodium ion; potential for drug formulation.
Ethyl 2,2-difluoro-2-(4-oxo-4H-chromen-3-yl)acetate (2a) C13H10F2O4 280.21 4-Oxochromene 89.0–90.6 High yield (81%); chromene moiety may confer fluorescence or antimicrobial activity.
Ethyl 2,2-difluoro-2-(7-fluoro-4-oxo-4H-chromen-3-yl)acetate (2d) C13H9F3O4 298.21 7-Fluoro-4-oxochromene 67.4–68.5 Fluorine substitution enhances metabolic stability; used in photodynamic therapy research.
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate C10H9F2NO4 243.19 4-Nitrophenyl N/A Nitro group enables electrophilic reactivity; precursor for agrochemical intermediates.
Ethyl 2,2-difluoro-2-(p-tolyl)acetate C11H12F2O2 214.21 p-Tolyl N/A Methyl group improves lipophilicity; used in polymer and surfactant synthesis.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) C3H3F3O5S 208.11 Fluorosulfonyl N/A Difluorocarbene reagent for cyclopropanations; high reactivity in C–F bond formations.
Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate C11H9F5O2 268.18 3-Trifluoromethylphenyl N/A Trifluoromethyl group enhances electron-withdrawing effects; used in fluorinated drug design.

Key Observations

Substituent Effects :

  • Electron-Withdrawing Groups : Compounds with nitro (e.g., 2d , ) or trifluoromethyl groups () exhibit increased electrophilicity, favoring reactions like nucleophilic substitutions.
  • Aromatic vs. Aliphatic Substituents : Chromene-based analogs (e.g., 2a , ) may show bioactivity due to conjugated π-systems, while aliphatic substituents (e.g., 3-oxocyclopentyl in the sodium salt) reduce steric hindrance, improving synthetic accessibility.

Physical Properties :

  • Sodium salts (e.g., the target compound ) generally have higher aqueous solubility than ethyl esters, critical for drug delivery.
  • Melting points vary significantly with substituents; fluorinated chromenes (e.g., 2d ) have lower melting points due to reduced crystallinity .

Synthetic Methods :

  • Visible-light-induced radical reactions (e.g., for 2a , ) are efficient for chromene derivatives, while TFDA () relies on difluorocarbene generation for cyclopropanations.

Biological Relevance :

  • The CF2 group in chromene derivatives () acts as a carbonyl bioisostere, modulating pKa and enhancing metabolic stability.
  • This compound’s aliphatic ketone may target enzymes like cyclooxygenases or kinases.

Biological Activity

Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate is a fluorinated organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H12F2O3
  • Molecular Weight : 208.19 g/mol
  • Structural Characteristics : The compound features a cyclopentane ring with a ketone functional group, which is essential for its biological activity.

Research indicates that this compound interacts with several key biochemical pathways:

  • EGFR/PI3K/Akt/mTOR Pathway : Similar compounds have been shown to inhibit this pathway, which is critical in cancer cell proliferation and survival.
  • Cell Cycle Regulation : The compound may induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound has demonstrated the ability to inhibit the proliferation and migration of cancer cells. For instance, it has been tested against various human cancer cell lines, showing significant cytotoxic effects at micromolar concentrations .
  • In Vivo Studies : Animal models have provided evidence that this compound can reduce tumor growth, further supporting its role as a potential therapeutic agent in oncology .

Anti-inflammatory Effects

Beyond its anticancer activity, this compound has also been investigated for its anti-inflammatory properties:

  • Mechanistic Insights : It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators such as prostaglandins .

Research Findings and Case Studies

StudyFindings
Inhibition of EGFR signaling in cancer cellsSuggests potential as an anticancer drug
Induction of apoptosis in vitroSupports further investigation into therapeutic applications
Reduction of inflammatory markers in animal modelsIndicates possible use in treating inflammatory diseases

Q & A

Q. What are the recommended synthetic routes for Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate, and how can purity be optimized?

Methodological Answer: A plausible synthesis involves:

Cyclopentyl Precursor Functionalization : Start with 3-oxocyclopentyl derivatives (e.g., methyl 2-(3-oxocyclopentyl)acetate) and introduce fluorine via fluorinating agents like difluoroacetic anhydride or sodium difluoromethanesulfinate .

Sodium Salt Formation : React the intermediate with sodium hydroxide or sodium methoxide in anhydrous ethanol, followed by recrystallization in polar aprotic solvents (e.g., acetonitrile) to isolate the sodium salt .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to remove unreacted fluorinating agents. Monitor purity via <sup>19</sup>F NMR to confirm absence of side products (e.g., over-fluorinated byproducts) .

Q. Key Considerations :

  • Avoid moisture during fluorination to prevent hydrolysis.
  • Optimize reaction stoichiometry (e.g., 1.2 equivalents of fluorinating agent) to minimize excess reagent residues .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Identify structural integrity by observing the cyclopentyl proton environment (δ 2.1–2.8 ppm), acetate methylene protons (δ 3.6–4.2 ppm), and fluorine coupling patterns (e.g., geminal difluoro groups at ~-110 ppm in <sup>19</sup>F NMR) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and acetate (C-O, ~1250 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]<sup>+</sup> ion) with <5 ppm error .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (argon) at -20°C. Avoid exposure to bases or oxidizing agents, which may degrade the acetate moiety .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free carboxylic acid or cyclopentanone derivatives) .

Advanced Research Questions

Q. How can researchers optimize the reactivity of this sodium salt in nucleophilic fluorination reactions?

Methodological Answer:

  • Solvent Selection : Use anhydrous DMF or DMSO to enhance nucleophilicity of the difluoroacetate group .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics in biphasic systems .
  • Substrate Scope : Test reactivity with aryl halides (e.g., iodobenzene) under Pd-catalyzed cross-coupling conditions. Monitor fluorination efficiency via <sup>19</sup>F NMR yields .

Q. How should contradictory data on reaction yields or byproduct formation be addressed?

Methodological Answer:

  • Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., cyclopentyl enolates) and propose mechanistic pathways (e.g., β-elimination vs. nucleophilic attack) .
  • Computational Modeling : Apply DFT calculations to predict transition states and identify energy barriers for competing pathways .

Q. What computational methods are suitable for studying the electronic effects of the 3-oxocyclopentyl moiety?

Methodological Answer:

  • DFT Studies : Use Gaussian or ORCA to calculate Mulliken charges on the carbonyl oxygen and adjacent fluorine atoms to assess electron-withdrawing effects .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, methanol) to understand solubility and aggregation behavior .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) optimization .

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